While not a major focus, some studies have explored the potential role of CMMS in atmospheric chemistry. Specifically, its interaction with atmospheric oxidants like chlorine and bromine has been investigated to understand its potential contribution to the formation of other atmospheric species. [Source: Physical Chemistry Chemical Physics - ]
Chloromethyl methyl sulfide is an organosulfur compound with the molecular formula and a CAS number of 2373-51-5. It is characterized by a chloromethyl group attached to a methyl sulfide moiety, making it a colorless to pale yellow liquid with a pungent odor. The compound is soluble in organic solvents and has various applications in organic synthesis and chemical research .
CMMS is a hazardous compound due to the following properties:
Chloromethyl methyl sulfide can be synthesized through various methods:
These methods highlight the compound's versatility and accessibility for laboratory synthesis.
Chloromethyl methyl sulfide has several notable applications:
While specific interaction studies on chloromethyl methyl sulfide are sparse, its reactivity suggests potential interactions with nucleophiles and electrophiles in organic reactions. The compound's role as a methylene transfer reagent indicates that it can participate in diverse chemical transformations, influencing the reactivity patterns of substrates it interacts with .
Chloromethyl methyl sulfide shares similarities with several other organosulfur compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethyl Sulfide | Simple structure; used as a solvent and flavoring agent. | |
Methyl Chloride | Halogenated compound; used as a refrigerant and solvent. | |
Thioether (e.g., Ethyl Methyl Sulfide) | Contains sulfur; less reactive than chlorinated compounds. |
Chloromethyl methyl sulfide is unique due to its dual functionality as both a chlorinated compound and a thioether. This combination allows it to act effectively as a methylene transfer reagent while also participating in nucleophilic substitution reactions typical of halogenated compounds. Its specific reactivity profile makes it particularly valuable in synthetic organic chemistry compared to simpler or more stable sulfur compounds.
Flammable;Irritant